molecular formula C18H19NO B2375682 (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one CAS No. 103541-08-8

(3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one

Cat. No.: B2375682
CAS No.: 103541-08-8
M. Wt: 265.356
InChI Key: JKRJXPWLKZXGLL-BUHFOSPRSA-N
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Description

(3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one: is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated systems.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various heterocyclic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential anti-cancer properties due to its ability to induce apoptosis in cancer cells.
  • Studied for its antimicrobial activity against various bacterial and fungal strains.

Medicine:

  • Explored as a potential therapeutic agent for the treatment of cancer and infectious diseases.
  • Evaluated for its anti-inflammatory and antioxidant properties.

Industry:

  • Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one involves its interaction with various molecular targets and pathways. In cancer cells, it induces apoptosis through the activation of caspase enzymes, leading to programmed cell death. The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms.

Comparison with Similar Compounds

  • (E)-1-(4-dimethylaminophenyl)-3-phenylprop-2-en-1-one
  • (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
  • (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one

Comparison:

  • (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one is unique due to the presence of the dimethylamino group, which enhances its electron-donating properties and biological activity.
  • Compared to its analogs, this compound exhibits higher cytotoxicity against cancer cells and stronger antimicrobial activity.
  • The presence of different substituents on the phenyl rings in similar compounds can significantly alter their chemical reactivity and biological properties.

Properties

IUPAC Name

(E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-19(2)14-13-17(20)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRJXPWLKZXGLL-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 21.0 g of 1,1-diphenylacetone and 40 ml of N,N-dimethylformamide dimethyl acetal in a 300 ml round bottom flask was heated in an oil bath at 120° C. for 8 hours with ethanol being distilled over. The reaction mixture was cooled and evaporated in vacuo to give an oil. The oil was boiled up in 50 ml of ether then cooled at -10° C. and gave a heavy precipitate. The precipitate was collected, washed with ether, then air dried and gave 21.5 g of crude product. A 5.0 g portion was recrystallized from 50 ml of 2-propanol, then cooled at room temperature. The material was collected and dried at 60° C. and gave 1.7 g of the desired product, mp 93°-94° C.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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